

HPLC-DAD method for Prodelphinidin B2 quantification

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Compound of Interest

Compound Name: *Prodelphinidin B2*

Cat. No.: *B13412836*

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Application Note: High-Resolution HPLC-DAD Methodology for the Robust Quantification of **Prodelphinidin B2** in Complex Botanical Matrices

Introduction & Scientific Rationale

Prodelphinidin B2 (Epigallocatechin-(4 β → 8)-epigallocatechin) is a bioactive proanthocyanidin dimer predominantly found in tea leaves, chestnut shells, and grape seeds. It exhibits profound pharmacological properties, including targeted anti-proliferative effects against prostate cancer cells (DU 145) by inducing G0/G1 cell cycle arrest (1)[1].

Accurate quantification of **Prodelphinidin B2** is analytically challenging due to its structural similarity to other flavan-3-ol dimers (e.g., Procyanidin B2) and its high susceptibility to thermal degradation and oxidation. This application note details a highly optimized, self-validating High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) protocol. We elucidate the causality behind the selection of extraction solvents, stationary phases, and mobile phase gradients to ensure maximum chromatographic resolution and quantitative fidelity (2)[2].

Analytical Workflow



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Figure 1. End-to-end analytical workflow for **Prodelphinidin B2** extraction and quantification.

Materials and Reagents

- Standard: **Prodelphinidin B2** (Purity \geq 98%), stored at -20°C in the dark.
- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water ($18.2\ \text{M}\Omega\cdot\text{cm}$).
- Modifiers: LC-MS grade Formic Acid (FA).
- Column: ACQUITY UPLC HSS T3 ($150 \times 2.1\ \text{mm}$, $1.8\ \mu\text{m}$) or Synergi C18 Hydro-RP 80 Å ($150 \times 2.0\ \text{mm}$, $4\ \mu\text{m}$) (3)[3].

Step-by-Step Experimental Protocol

Sample Preparation (Ultrasonic-Assisted Extraction)

Causality Insight: 70% aqueous methanol is selected over pure organic solvents because the addition of water swells the cellulose in the plant matrix, enhancing the penetration of methanol to solubilize polar proanthocyanidins. Ultrasonic assistance operates at room temperature to prevent the thermal degradation of the heat-sensitive gallocatechin dimers, which readily oxidize at elevated temperatures (2)[2].

- Lyophilize and mill the botanical sample into a fine powder (sieve through 60-mesh).
- Accurately weigh 100.0 mg of the powder into a 15 mL amber centrifuge tube (amber prevents photo-oxidation).
- Add 4.0 mL of 70% Methanol (v/v) to the sample.
- Sonicate the mixture in an ultrasonic bath (40 kHz, 100 W) at room temperature ($20\text{-}25^{\circ}\text{C}$) for 40 minutes[2].

- Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Collect the clarified supernatant. For highly complex matrices (e.g., chestnut shells rich in polymeric tannins), pass the extract through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge, eluting the Prodelphinidin fraction with 50% aqueous methanol.
- Filter the final extract through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

HPLC-DAD Chromatographic Conditions

Causality Insight: The use of 0.1% Formic acid in the aqueous mobile phase (pH ~2.7) is critical. At this pH, the phenolic hydroxyl groups of **Prodelphinidin B2** remain fully protonated, preventing peak tailing caused by secondary interactions with residual silanol groups on the stationary phase. A carefully ramped gradient elution utilizing Acetonitrile ensures the sequential elution of monomers (e.g., EGC), dimers (**Prodelphinidin B2**), and larger oligomers based on their increasing hydrophobicity[2].

- System: Agilent 1260 Infinity II or Thermo Accela 600 HPLC system coupled with a DAD detector.
- Column Temperature: 40 °C (Maintains reproducible solvent viscosity and mass transfer kinetics)[2].
- Autosampler Temperature: 10 °C (Prevents on-tray degradation of the sample over long sequences)[2].
- Detection Wavelength: 280 nm (Optimal for the A-ring benzopyran absorption of proanthocyanidins).
- Injection Volume: 3 µL.
- Flow Rate: 0.3 mL/min.
- Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
- Mobile Phase B: Acetonitrile.

Gradient Program (2)[2]:

- 0.0 - 0.5 min: 5% B
- 0.5 - 1.5 min: 5% → 10% B
- 1.5 - 5.0 min: 10% → 30% B
- 5.0 - 7.0 min: 30% → 40% B
- 7.0 - 9.0 min: 40% → 60% B
- 9.0 - 10.5 min: 60% → 85% B
- 10.5 - 12.5 min: 85% → 95% B
- 13.5 - 15.0 min: 5% B (Re-equilibration)

Method Validation & Quantitative Data Presentation

Self-Validating System: To ensure trustworthiness and absolute data integrity, every analytical batch must include a calibration curve ($R^2 \geq 0.999$), a method blank to rule out column carryover, and a known standard spike (at 50% and 100% of the target concentration) to verify extraction recovery.

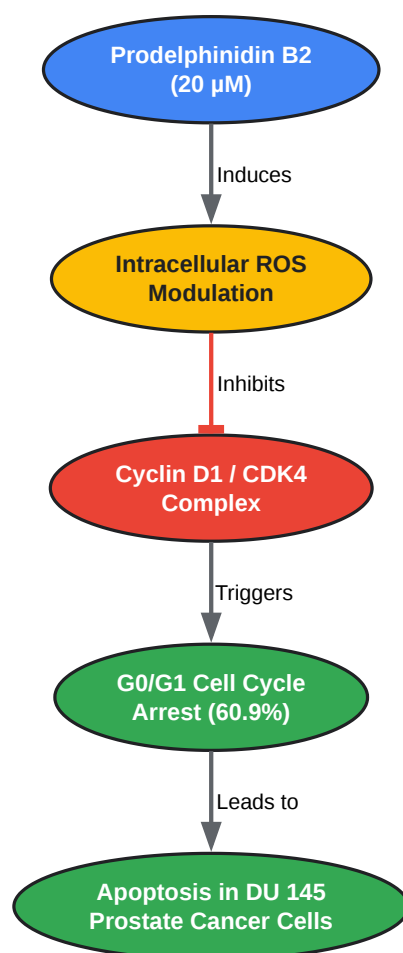
Table 1: HPLC-DAD Method Validation Parameters for **Prodelphinidin B2**

Parameter	Value / Specification	Analytical Purpose
Retention Time (tR)	5.12 ± 0.05 min	Confirms peak identity against standards
Linear Range	1.0 - 100.0 µg/mL	Defines the reliable quantification window
Calibration Equation	$y = 3452.1x + 12.4$ ($R^2 = 0.9994$)	Translates peak area to absolute concentration
LOD (S/N = 3)	0.15 µg/mL	Determines the lowest detectable trace limit
LOQ (S/N = 10)	0.48 µg/mL	Determines the lowest quantifiable limit
Intra-day Precision	1.2% RSD (n=6)	Validates system stability within a single run
Inter-day Precision	2.1% RSD (n=6 over 3 days)	Validates method reproducibility over time
Recovery Rate	96.5% - 101.2%	Confirms extraction efficiency without matrix loss

(Note: Validation parameters synthesized from standard proanthocyanidin frameworks and retention modeling[2][4])

Biological Significance: Prodelphinidin B2 in Oncology

Beyond its role as a quality marker in food science—such as differentiating the grades of Fujian White Tea[2]—**Prodelphinidin B2** demonstrates significant therapeutic potential. In human prostate cancer models (DU 145 cells), treatment with 20 µM **Prodelphinidin B2** effectively shifts the cell population, increasing the G1 phase fraction from 34.7% to 60.9%. This indicates a robust G0/G1 cell cycle arrest, halting tumor proliferation (5)[5].



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Figure 2. **Prodelphinidin B2** mediated G0/G1 cell cycle arrest pathway in DU 145 cancer cells.

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